Demethylpromazine hydrochloride

Lipophilicity Blood-Brain Barrier Permeability Phenothiazine Physicochemistry

Demethylpromazine hydrochloride (Promazine EP Impurity B) is the pharmacologically distinct N-desmethyl metabolite of promazine. Removal of a single N-methyl group reduces lipophilicity ~10-fold, shifts the brain/plasma ratio from 4.69 to 3.87, and converts the D2 antagonist profile toward an antidepressant-like hybrid phenotype—making it non-interchangeable with promazine or other phenothiazines. Supplied with full EP/USP-compliant characterization data, baseline HPLC separation (7.80 min vs. promazine 10.01 min), and documented long-term plasma stability (≥64 days at −20°C). Essential for ANDA/DMF impurity profiling, stability-indicating method validation, CYP2C19-mediated metabolic studies, and pharmacogenomic research. Not for human therapeutic use.

Molecular Formula C16H19ClN2S
Molecular Weight 306.9 g/mol
CAS No. 17140-12-4
Cat. No. B13435000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethylpromazine hydrochloride
CAS17140-12-4
Molecular FormulaC16H19ClN2S
Molecular Weight306.9 g/mol
Structural Identifiers
SMILESCNCCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
InChIInChI=1S/C16H18N2S.ClH/c1-17-11-6-12-18-13-7-2-4-9-15(13)19-16-10-5-3-8-14(16)18;/h2-5,7-10,17H,6,11-12H2,1H3;1H
InChIKeyCEBUJGVTZAUTMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Demethylpromazine Hydrochloride (CAS 17140-12-4): What Scientific and Industrial Buyers Need to Know


Demethylpromazine hydrochloride (N-desmethylpromazine HCl, CAS 17140-12-4) is the monodesmethyl metabolite of the first-generation phenothiazine neuroleptic promazine and is officially recognized as Promazine EP Impurity B [1]. The compound belongs to the phenothiazine class—a tricyclic scaffold comprising two benzene rings joined by a para-thiazine ring—and exists as a hydrochloride salt with molecular formula C₁₆H₁₈N₂S·HCl and molecular weight 306.9 g/mol [2]. Unlike its parent compound promazine, which is classified as a low-potency typical antipsychotic (tranquilizer), demethylpromazine has been pharmacologically characterized as a 'hybrid' agent—structurally intermediate between classical neuroleptics and tricyclic antidepressants—due to the pharmacological consequences of removing a single N-methyl group from the dimethylaminopropyl side chain [3]. The compound is primarily employed as an analytical reference standard for pharmaceutical quality control, impurity profiling, and metabolic pathway research rather than as a therapeutic agent per se.

Demethylpromazine Hydrochloride: Why Simple Class-Based Substitution Is Scientifically Unjustified


Within the phenothiazine family, compounds differ by as little as a single N-methyl group, yet this minor structural change produces profound pharmacological divergence that makes generic substitution inadvisable for research and analytical applications. The removal of one methyl group from promazine (dimethylamino → methylamino side chain) reduces lipophilicity by approximately 10-fold, alters the brain/plasma distribution ratio from 4.69 to 3.87, and shifts the pharmacological profile from a classical tranquilizer toward an antidepressant-like 'hybrid' phenotype [1][2]. Furthermore, the N-demethylation pathway is catalyzed by a distinct set of cytochrome P450 isoenzymes (primarily CYP1A2 and CYP2C19) whose expression varies widely across human populations due to genetic polymorphisms [3]. Consequently, demethylpromazine cannot be considered pharmacokinetically or pharmacodynamically interchangeable with promazine, chlorpromazine, desmethylchlorpromazine, or any other in-class analog. The quantitative evidence below demonstrates that each phenothiazine congener occupies a unique position in multidimensional property space—lipophilicity, tissue distribution, receptor activity profile, and metabolic susceptibility—that directly determines its fitness for specific research purposes.

Demethylpromazine Hydrochloride: Quantitative Evidence for Differentiated Selection vs. Closest Analogs


Lipophilicity Deficit: Partition Coefficient of Demethylpromazine Is ~10-Fold Lower Than Its Parent Compound Promazine

The partition coefficient (log P) of desmethylpromazine is approximately 10-fold lower than that of its parent compound promazine, as determined by octanol/water partitioning in the isolated perfused rat brain model. The desmethyl metabolites (desmethylpromazine and desmethylchlorpromazine) showed about the same degree of protein binding as their parent compounds, but the partition coefficients of promazine and chlorpromazine were about 10 times higher than those of their respective desmethyl metabolites [1]. This lipophilicity differential is corroborated by predicted log P values: desmethylpromazine ALOGPS log P = 4.28 (ChemAxon log P = 3.55) [2] versus promazine log P = 4.66–5.11 (experimental/predicted range) . The more hydrophilic character of desmethylpromazine directly impacts its rate of brain permeation—the desmethyl metabolites permeated more slowly into the rat brain, although at distribution equilibrium they could reach similar brain concentrations as the parent compounds [1].

Lipophilicity Blood-Brain Barrier Permeability Phenothiazine Physicochemistry

Brain/Plasma Distribution Ratio: Demethylpromazine Achieves 17% Lower Brain Accumulation Than Promazine in Rat

In a direct head-to-head rat tissue localization study, the brain/plasma concentration ratio for desmonomethylpromazine (3.87) was 17.5% lower than that for promazine (4.69) [1]. This finding is mechanistically consistent with the 10-fold lower lipophilicity of the desmethyl metabolite and its consequently slower rate of brain permeation, as established by Jähnchen and Krieglstein [2]. The rank order of tissue localization also differed between the two compounds: for promazine, the order was lung > liver > kidney > intestine > brain > spleen, whereas for desmonomethylpromazine the order was reversed for spleen and brain and interchanged for stomach and muscle [1]. Furthermore, pharmacokinetic data from Daniel et al. (1995) showed that promazine achieved a brain/plasma AUC ratio of 28.72 after a single dose in rats (compared to 12.78 for the structurally related antidepressant imipramine), with demethylated metabolites behaving similarly [3].

Tissue Distribution Brain Penetration Neuropharmacokinetics

Pharmacological Reclassification: N-Demethylation Converts Promazine from a Tranquilizer into a 'Hybrid' Antidepressant-Like Agent

In the seminal comparative pharmacology study by Halliwell, Quinton, and Williams (1964), seven structurally related compounds were examined across a battery of autonomic function and reserpine antagonism tests. The compounds were classified a priori into three categories: antidepressant drugs (imipramine, desmethylimipramine, amitriptyline), tranquilizing agents (promazine, chlorpromazine, chlorprothixene), and—critically—desmethylpromazine was designated as a 'hybrid' belonging to neither pure class [1]. This classification was supported by the observation that activities in antagonizing reserpine-induced ptosis and prolonging alcohol hypnosis correlated with clinical actions, while activities in augmenting amphetamine excitation and yohimbine toxicity provided evidence for antidepressant-like sensitization to adrenergic mechanisms [1]. The mechanistic basis for this functional repurposing was established by Bickel, Sulser, and Brodie (1963), who demonstrated that 'demethylation of certain phenothiazines such as promazine and triflupromazine converts potent tranquilizers to anti-depressant agents' [2]. Additionally, a related structure-activity study showed that progressive demethylation of chlorpromazine is associated with an increasing loss of pharmacological potency, while toxicity was found to be highest for the didesmethyl metabolite [3].

Pharmacological Classification Structure-Activity Relationship Phenothiazine N-Demethylation

Metabolic Isoenzyme Specificity: N-Demethylation of Promazine to Demethylpromazine Is Catalyzed by CYP1A2 and CYP2C19—Distinct from the Sulphoxidation Pathway

The formation of N-desmethylpromazine from promazine is catalyzed by a specific subset of cytochrome P450 isoenzymes that is distinct from the 5-sulphoxidation pathway. In human liver microsomes, furafylline (a CYP1A2 inhibitor) and ticlopidine (a CYP2C19 inhibitor) significantly decreased the rate of promazine N-demethylation, whereas ketoconazole (a CYP3A4 inhibitor) significantly decreased 5-sulphoxidation but had lesser effect on N-demethylation [1]. Using cDNA-expressed human CYPs, the rank order of catalytic activity for N-demethylation at therapeutic concentration (10 μM) was: CYP2C19 > 2B6 > 1A1 > 1A2 > 2D6 > 3A4 > 2C9 > 2E1 > 2A6 [1]. The highest intrinsic clearance (Vmax/Km) for N-demethylation was found for CYP2C19, CYP1A subfamily, and CYP2B6 [1]. The formation of N-desmethylpromazine was also significantly correlated with S-mephenytoin 4′-hydroxylase activity (a CYP2C19-specific probe) [1]. In contrast, promazine 5-sulphoxidation was predominantly mediated by CYP1A2 and CYP3A4 [1][2]. This isoenzyme divergence means that genetic polymorphisms in CYP2C19 (e.g., *2, *3 loss-of-function alleles) or CYP1A2 (e.g., *1F inducibility allele) will differentially affect plasma and tissue levels of demethylpromazine relative to the parent drug and the sulphoxide metabolite.

Cytochrome P450 Drug Metabolism Pharmacogenomics

HPLC Retention Time Differentiation: Demethylpromazine Elutes at 7.80 min—Chromatographically Resolved from Both Parent Promazine (10.01 min) and Promazine 5-Sulphoxide (4.77 min)

Under standardized reversed-phase HPLC conditions (Econosphere C18, 5 μm, 4.6 × 250 mm column; mobile phase: acetate buffer pH 3.4/acetonitrile 50:50; flow rate 1.2 mL/min; column temperature 40°C; UV detection at 260 nm), the three major promazine-related species are fully baseline-resolved with the following retention times: promazine 5-sulphoxide at 4.77 min, N-desmethylpromazine at 7.80 min, and promazine at 10.01 min [1]. This chromatographic resolution enables unambiguous quantification of demethylpromazine in the presence of both the parent drug and the sulphoxide metabolite. The compound is officially designated as Promazine EP Impurity B and is supplied with detailed characterization data compliant with regulatory guidelines (EP/USP) for use in analytical method development, method validation (AMV), and quality control (QC) applications for ANDA submissions and commercial promazine production [2][3].

Analytical Chemistry HPLC Method Validation Reference Standard Qualification

Long-Term Stability Profile: Demethylpromazine Is Stable in Human Plasma and Urine for ≥64 Days at −20°C, Matching Promazine Stability

A dedicated stability study demonstrated that both promazine and desmonomethylpromazine were stable in human plasma and urine for at least 64 days when stored at −20°C [1]. This long-term frozen stability is critical for bioanalytical laboratories performing therapeutic drug monitoring, pharmacokinetic studies, or forensic toxicology analyses, as it ensures that archived biological samples can be re-analyzed without degradation of the metabolite. The study further characterized the plasma protein binding of promazine, with 10.4 ± 2.43% free fraction (unbound) as estimated by equilibrium dialysis, and documented plasma/red blood cell concentration ratios [1]. While analogous protein binding parameters for desmonomethylpromazine alone were not reported in the same study, Krieglstein et al. (1972) demonstrated that desmethylpromazine binding to bovine serum albumin is characterized by a specific association constant K₁, apparent binding constant k*, and free energy ΔF°, and that the binding of phenothiazine derivatives to albumin is correlated with their octanol-water partition coefficients [2].

Sample Stability Bioanalytical Method Validation Reference Standard Storage

Demethylpromazine Hydrochloride (CAS 17140-12-4): Evidence-Backed Procurement Scenarios for Research and Industry


Pharmaceutical Impurity Profiling and Regulatory ANDA/DMF Submissions

Demethylpromazine hydrochloride is officially designated as Promazine EP Impurity B and is supplied with detailed characterization data compliant with EP and USP pharmacopeial guidelines [1][2]. Its well-resolved HPLC retention time (7.80 min) and complete baseline separation from promazine (10.01 min) and promazine 5-sulphoxide (4.77 min) [3] make it indispensable for analytical method development, method validation (AMV), and quality control (QC) applications required for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions. Laboratories performing forced degradation studies, stability-indicating method validation, or batch-to-batch impurity monitoring for promazine active pharmaceutical ingredient (API) require a certified reference standard of this specific impurity with documented traceability against pharmacopeial standards.

Preclinical Pharmacokinetic and Drug Metabolism Studies of Phenothiazine Neuroleptics

For laboratories investigating the metabolic fate of promazine or conducting drug-drug interaction studies involving phenothiazines, demethylpromazine is an essential analytical reference standard because it is a major circulating metabolite formed by CYP1A2- and CYP2C19-mediated N-demethylation [1][2]. The distinct CYP isoenzyme dependency of this pathway—particularly its reliance on the polymorphically expressed CYP2C19—means that accurate quantification of N-desmethylpromazine in plasma and brain tissue is critical for pharmacogenomic studies and for predicting inter-individual variability in promazine pharmacokinetics. The documented brain/plasma ratio of 3.87 and tissue distribution rank order [3] provide essential reference values for interpreting CNS exposure data.

Structure-Activity Relationship (SAR) and Neuropharmacology Research on Phenothiazine N-Demethylation

The unique pharmacological 'hybrid' status of desmethylpromazine—intermediate between classical neuroleptics and tricyclic antidepressants as established by Halliwell et al. (1964) [1]—makes this compound a critical tool compound for SAR studies investigating the functional consequences of removing a single N-methyl group from phenothiazine neuroleptics. Researchers studying the molecular determinants of antipsychotic versus antidepressant activity, or investigating the role of the dimethylamino moiety in D2 receptor antagonism versus monoamine reuptake inhibition, require authentic demethylpromazine to test the hypothesis established by Bickel, Sulser, and Brodie (1963) that N-demethylation converts tranquilizers to antidepressants [2].

Bioanalytical Method Development and Therapeutic Drug Monitoring Assays

Clinical pharmacology laboratories developing LC-MS/MS or HPLC-UV methods for therapeutic drug monitoring of promazine require demethylpromazine as a certified reference standard to validate assay specificity against the major circulating metabolite [1]. The documented long-term stability of desmethylpromazine in human plasma and urine (≥64 days at −20°C) [2] supports its use in bioanalytical method validation according to FDA and EMA bioanalytical method validation guidelines, particularly for assessments of benchtop stability, freeze-thaw stability, and long-term frozen storage stability of quality control samples.

Quote Request

Request a Quote for Demethylpromazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.